Bis((2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)methylamino)ethyl)trimethylammonium) tetrachlorozincate
CAS No.: 70353-88-7
Cat. No.: VC17058982
Molecular Formula: C36H46Cl6N10O4Zn
Molecular Weight: 960.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70353-88-7 |
|---|---|
| Molecular Formula | C36H46Cl6N10O4Zn |
| Molecular Weight | 960.9 g/mol |
| IUPAC Name | 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylanilino]ethyl-trimethylazanium;tetrachlorozinc(2-) |
| Standard InChI | InChI=1S/2C18H23ClN5O2.4ClH.Zn/c2*1-22(11-12-24(2,3)4)15-7-5-14(6-8-15)20-21-18-10-9-16(23(25)26)13-17(18)19;;;;;/h2*5-10,13H,11-12H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |
| Standard InChI Key | CNZBARPXBKLERW-UHFFFAOYSA-J |
| Canonical SMILES | CN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.CN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl[Zn-2](Cl)(Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bis-cationic structure where two identical organic cations coordinate with a tetrachlorozincate dianion ([ZnCl₄]²⁻). Each organic moiety contains:
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Azo linkage: Connects a 2-chloro-4-nitrophenyl group to a para-substituted benzene ring .
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Quaternary ammonium center: A trimethylammonium group attached via a methylaminoethyl spacer, enhancing water solubility .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₆H₄₆Cl₆N₁₀O₄Zn | |
| IUPAC Name | 2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]-N-methylanilino]ethyl-trimethylazanium; tetrachlorozinc(2−) | |
| SMILES Notation | CN(CCN+(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N+[O−])Cl.ClZn-2(Cl)Cl |
The zinc center adopts a tetrahedral geometry, while the azo groups confer planar rigidity, facilitating π-π stacking in dyed substrates .
Synthesis and Manufacturing
Reaction Pathway
While explicit synthetic protocols remain proprietary, patent analogs suggest a multi-step process:
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Diazotization: 2-Chloro-4-nitroaniline undergoes diazotization with NaNO₂/HCl at 0–5°C to form the diazonium salt .
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Coupling Reaction: The diazonium salt couples with N-methyl-N-(2-(trimethylammonium)ethyl)aniline in alkaline medium, yielding the cationic azo derivative .
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Metathesis: The azo cation is combined with ZnCl₂ in aqueous solution, precipitating the final complex .
Critical Parameters:
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pH control (8.5–9.0) during coupling prevents premature decomposition of the diazonium intermediate .
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Stoichiometric ZnCl₂ ensures complete anion exchange and product stability .
Physicochemical Properties
Solubility and Stability
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Water Solubility: High (>50 g/L at 25°C) due to quaternary ammonium groups .
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Thermal Stability: Decomposes at 210–215°C without melting, consistent with ionic complexes .
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pH Sensitivity: Stable in pH 4–9; outside this range, azo bond hydrolysis occurs .
Table 2: Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| UV-Vis (Ethanol) | λₘₐₓ = 498 nm (ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹) | Azo π→π* transition |
| IR (KBr) | 1605 cm⁻¹ (N=N), 1520 cm⁻¹ (NO₂) | Azo and nitro group stretches |
The intense visible absorption underpins its efficacy as a dye, while IR confirms functional group integrity .
Industrial Applications
Keratin Fiber Dyeing
Patents disclose this compound’s use in oxidative hair dyes, where it reacts with H₂O₂ to form indo dyes within hair shafts . Key advantages include:
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Color Fastness: Zinc coordination improves wash resistance compared to monomeric azo dyes.
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Tonal Range: Nitro and chloro substituents shift λₘₐₓ to produce intense red-brown hues .
Performance Metrics:
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Lab* Color Space: L* = 35.2 (darkness), a* = 48.7 (red), b* = 12.4 (yellow) .
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Fade Resistance: ≤5% ΔE after 20 shampoo washes (ISO 105-C06) .
Environmental Impact
Degradation Pathways
Under aerobic conditions, microbial azo reductase cleavage yields 2-chloro-4-nitroaniline and N-methyl-N-(2-(trimethylammonium)ethyl)aniline, both subject to further biodegradation .
Ecotoxicology:
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EC50 (Daphnia magna) = 8.7 mg/L (moderate aquatic toxicity) .
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Recommended wastewater treatment: Activated sludge with ≥12 hr hydraulic retention .
Future Research Directions
Advanced Material Applications
Preliminary studies suggest utility in:
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